molecular formula C8H14N4O2 B2926118 ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate CAS No. 1567078-48-1

ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate

Cat. No. B2926118
CAS RN: 1567078-48-1
M. Wt: 198.226
InChI Key: RMYHUDOJGRBHHT-UHFFFAOYSA-N
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Description

Ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate, also known as MET, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Chemical Synthesis and Characterization

Ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate and related compounds have been synthesized and characterized through various chemical reactions and structural analyses. In one study, ethyl acetoacetate reacted with 3,4-diamino-5-oxo-4,5-dihydro-1,2,4-triazines to produce a variety of compounds, including dioxo-tetrahydro-as-triazino[4,3-b]-1,2,4-triazepines and methyl-oxo-dihydro-s-triazolo[3,2-c]-1,2,4-triazines, highlighting the compound's role in the synthesis of triazine derivatives (Lavergne, Viallefont, & Daunis, 1975).

Another study focused on the one-pot synthesis and crystal structure analysis of triazole derivatives, including compounds similar to ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate. This research demonstrated the compounds' crystal packing and molecular structure, providing insights into their chemical properties and potential applications in materials science (Ahmed et al., 2016).

Corrosion Inhibition

Triazole derivatives, including those structurally related to ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate, have been investigated as ecological corrosion inhibitors for mild steel in acidic solutions. Studies have shown that these compounds can significantly reduce corrosion, making them valuable in protecting industrial materials (Nahlé et al., 2021).

Crystal Structure

The crystal structure of compounds related to ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate has been elucidated, providing detailed insights into their molecular geometry and potential for forming hydrogen bonds in crystalline arrays. Such information is crucial for understanding the physical properties and reactivity of these compounds (Karczmarzyk et al., 2012).

properties

IUPAC Name

ethyl 2-[4-methyl-5-(methylamino)-1,2,4-triazol-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-4-14-7(13)5-6-10-11-8(9-2)12(6)3/h4-5H2,1-3H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYHUDOJGRBHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=C(N1C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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